Suosan
Description
Properties
CAS No. |
140-46-5 |
|---|---|
Molecular Formula |
C10H10N3NaO5 |
Molecular Weight |
275.19 g/mol |
IUPAC Name |
sodium;3-[(4-nitrophenyl)carbamoylamino]propanoate |
InChI |
InChI=1S/C10H11N3O5.Na/c14-9(15)5-6-11-10(16)12-7-1-3-8(4-2-7)13(17)18;/h1-4H,5-6H2,(H,14,15)(H2,11,12,16);/q;+1/p-1 |
InChI Key |
HWQUPWFLAWYYBO-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC=C1NC(=O)NCCC(=O)[O-])[N+](=O)[O-].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCCC(=O)[O-])[N+](=O)[O-].[Na+] |
Related CAS |
102-66-9 (Parent) |
Synonyms |
aspartic acid-beta-4-nitroanilide aspartic acid-beta-4-nitroanilide, sodium salt aspartic acid-beta-p-nitroanilide N-(4-nitrophenyl)-N'-(carboxyethyl)urea suosan |
Origin of Product |
United States |
Scientific Research Applications
Biomedical Applications
Suosan has been investigated for its role in modulating physiological processes and its potential therapeutic effects.
Metabolic Modulation
Research indicates that this compound influences metabolic parameters through interactions with sweet taste receptors in the gastrointestinal tract. Notable findings include:
- Glucose Transport : this compound enhances intestinal glucose transport, which may affect energy metabolism and weight regulation .
- Insulin Secretion : Activation of sweet taste receptors on pancreatic beta cells leads to increased insulin secretion, suggesting a role in glucose homeostasis .
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against certain bacterial strains. Studies show that it can reduce the population of oral bacteria, particularly those associated with periodontal disease, indicating potential use in dental health products .
Food Science Applications
This compound is primarily recognized for its use as a sweetener in food products. Its applications include:
- Caloric Reduction : As a non-caloric sweetener, this compound is used to enhance flavor without contributing to caloric intake, making it popular in diet foods and beverages.
- Taste Enhancement : It can improve the palatability of various food items while maintaining low energy content .
Therapeutic Potential
Emerging research suggests that this compound may have therapeutic applications beyond its role as a sweetener.
Diabetes Management
Due to its effects on glucose metabolism and insulin secretion, this compound is being explored as a potential adjunct in diabetes management strategies. Its ability to modulate GLP-1 (glucagon-like peptide-1) release could be beneficial for improving glycemic control in diabetic patients .
Weight Management
The modulation of appetite and energy balance through this compound's interaction with taste receptors presents opportunities for its use in weight management interventions .
Data Tables
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Biomedical | Metabolic modulation | Enhances glucose transport and insulin secretion |
| Antimicrobial properties | Reduces oral bacteria linked to periodontal disease | |
| Food Science | Non-caloric sweetener | Used in diet foods to maintain flavor without calories |
| Therapeutic Potential | Diabetes management | May improve glycemic control through GLP-1 modulation |
| Weight management | Modulates appetite and energy balance |
Case Studies
- Study on Glucose Transport : Research conducted by Mace et al. (2007) demonstrated that this compound significantly increased glucose absorption in rodent models, suggesting implications for dietary formulations aimed at managing blood sugar levels.
- Antimicrobial Study : A study by Prashant et al. (2012) highlighted the effectiveness of this compound against specific oral pathogens, supporting its potential incorporation into dental care products.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Properties of Suosan and Structurally/Functionally Similar Sweeteners
| Compound | Relative Sweetness (vs. Sucrose) | Chemical Class | Aftertaste | Stability | Key Applications |
|---|---|---|---|---|---|
| This compound | 700× | Urea derivative | Bitter | Moderate | Limited use in research |
| Aspartame | 200× | Dipeptide | Mild metallic | Low (heat-labile) | Beverages, chewing gum |
| Neotame | 7,000–13,000× | Dipeptide derivative | Minimal | High | Baked goods, pharmaceuticals |
| Dulcin | 250× | Urea derivative | Bitter | Low (toxic) | Banned in most countries |
| This compound-Aspartame Condensate | 14,000× | Urea-dipeptide hybrid | Not reported | Research-stage | Experimental studies |
| Saccharin | 300–500× | Benzisothiazole | Metallic | High | Tabletop sweeteners |
Structural and Functional Analysis
Urea Derivatives (this compound vs. Dulcin)
- Both this compound and dulcin belong to the urea class, but dulcin (4-ethoxyphenylurea) was banned due to toxicity, whereas this compound remains a research subject .
- Sweetness Mechanism : The nitro group in this compound enhances sweetness by interacting with T1R2/T1R3 sweet taste receptors, but the urea moiety binds to bitter receptors (TAS2Rs), causing aftertaste .
Dipeptide Derivatives (Aspartame vs. Neotame)
- Aspartame and neotame lack the bitter aftertaste of this compound due to optimized steric hindrance in their structures, which minimizes off-target receptor binding .
- Neotame’s 3,3-dimethylbutyl group increases metabolic stability and sweetness potency (7,000–13,000× sucrose) compared to this compound .
Hybrid Compounds
- A condensation product of this compound and aspartame achieves 14,000× sucrose sweetness , demonstrating that structural hybridization can mitigate drawbacks like bitterness .
Research Findings and Molecular Insights
- Taste Receptor Modeling : Computational models (e.g., BitterSweetForest) predict this compound’s bitterness due to its urea scaffold, which aligns with human sensory panels .
- Stability : this compound’s nitro group improves thermal stability compared to aspartame but remains less stable than saccharin or acesulfame K .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
